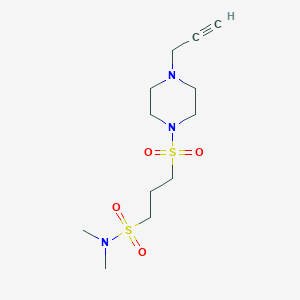

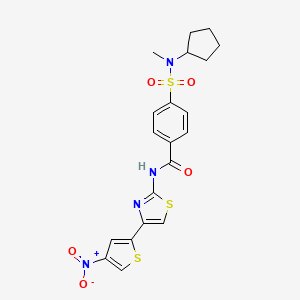

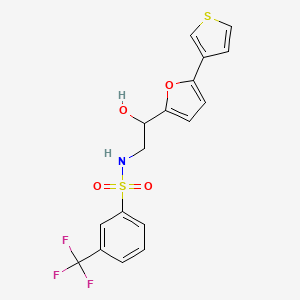

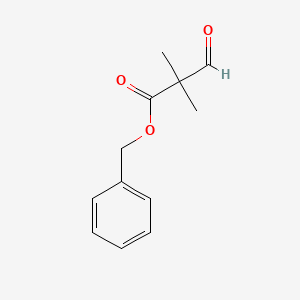

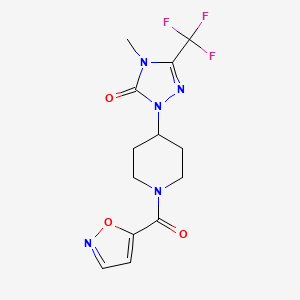

![molecular formula C17H14N2O3S B2700172 4-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4H-chromene-2-carboxamide CAS No. 361166-31-6](/img/structure/B2700172.png)

4-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4H-chromene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4H-chromene-2-carboxamide” is a derivative of 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl . These derivatives have been studied for their potential as anti-tumor agents, specifically through the inhibition of the C-Met receptor tyrosine kinase .

Synthesis Analysis

The synthesis of these compounds involves the use of multiple linear regression, multiple nonlinear regression, and artificial neural networks . The process involves partitioning the database into two sets (training and test) via the k-means method .Molecular Structure Analysis

A quantitative structure-activity relationship (QSAR) study has been performed on these derivatives . The study used the crystallized form of the Crizotinib-c-Met complex (PDB code: 2WGJ) to identify the important active sites for the inhibition of the c-Met receptor .Chemical Reactions Analysis

The derivatives have been evaluated for their drug-likeness properties based on their observed high activity to inhibit the c-Met receptor . Three of the seven compounds studied were found to present drug-like characteristics .Aplicaciones Científicas De Investigación

Microwave-Assisted Synthesis and Antimicrobial Activity

A study conducted by Raval, Naik, and Desai (2012) demonstrated the microwave-assisted synthesis of 4-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide compounds. This environmentally benign procedure offered an increase in reaction rate and better yield. The synthesized compounds showed significant antibacterial and antifungal activities against various strains, highlighting their potential in antimicrobial applications (Raval et al., 2012).

Chemosensors for Cyanide Anions

Wang et al. (2015) synthesized coumarin benzothiazole derivatives, including N-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide, that can act as chemosensors for cyanide anions. These compounds exhibit planarity and can recognize cyanide anions through Michael addition reaction or fluorescence turn-on response, indicating their utility in detecting harmful substances (Wang et al., 2015).

Potential Antibacterial Agents

Palkar et al. (2017) designed and synthesized novel analogs of pyrazol-5-one derivatives derived from 2-amino benzothiazole, showing promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. This study indicates the potential of such compounds in developing new antibacterial agents (Palkar et al., 2017).

Synthesis of Innovative Coumarin Derivatives

Ramaganesh, Bodke, and Venkatesh (2010) synthesized 2-oxo-N-(4-oxo2-substituted phenyl-1,3-thiazolidin-3-yl)-2H-chromene-3-carboxamide compounds, evaluating their biological properties. The research focused on the synthesis process and the antimicrobial activity of these compounds, contributing to the field of medicinal chemistry (Ramaganesh et al., 2010).

Synthesis and Biological Evaluation of Coumarin Derivatives

A study on the synthesis and biological evaluation of coumarin derivatives containing the thiazolidin-4-one ring presented new insights into their potential uses. This research adds to the understanding of the therapeutic and chemical properties of such compounds (C. K. Ramaganesh et al., 2010).

Mecanismo De Acción

Target of Action

The primary target of the compound 4-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4H-chromene-2-carboxamide is the c-Met receptor tyrosine kinase . This receptor plays a crucial role in the development and progression of many types of cancer, including colorectal cancer .

Mode of Action

The compound this compound interacts with the c-Met receptor tyrosine kinase, inhibiting its activity . This inhibition disrupts the signaling pathways that promote cell proliferation and survival, leading to a decrease in tumor growth .

Biochemical Pathways

The compound this compound affects the c-Met signaling pathway . By inhibiting the c-Met receptor, it disrupts the downstream effects of this pathway, which include cell proliferation, survival, and migration . This disruption can lead to a decrease in tumor growth and spread .

Pharmacokinetics

The pharmacokinetic properties of the compound this compound, including its absorption, distribution, metabolism, and excretion (ADME), impact its bioavailability . In silico studies have shown that this compound has desirable drug-likeness and oral bioavailability characteristics .

Result of Action

The molecular and cellular effects of the action of the compound this compound include a decrease in cell proliferation and survival, leading to a reduction in tumor growth . Additionally, this compound has shown significant cytotoxic activities in colorectal cancer cell lines .

Direcciones Futuras

The future directions for these compounds involve further studies and optimizations. The high binding energy for these compounds suggests their further structure optimization and the need for in-depth studies as a possible 5-LOX inhibitor . Additionally, these compounds could be used as new anticancer drug candidates .

Propiedades

IUPAC Name |

4-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)chromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3S/c20-12-9-14(22-13-7-3-1-5-10(12)13)16(21)19-17-18-11-6-2-4-8-15(11)23-17/h1,3,5,7,9H,2,4,6,8H2,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQUAFARKCWCBNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[1-(2-chlorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}thiomorpholine](/img/structure/B2700089.png)

![4-(4-Chlorophenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]quinazoline](/img/structure/B2700090.png)

![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2700093.png)

![2-[({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino} (2,6-dichlorophenyl)methyl)sulfanyl]acetic acid](/img/structure/B2700097.png)

![N-[(2,5-Difluorophenyl)-(3-methylsulfanylphenyl)methyl]prop-2-enamide](/img/structure/B2700098.png)

![2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B2700099.png)

![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2700105.png)

![N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2700106.png)